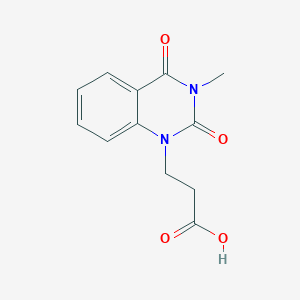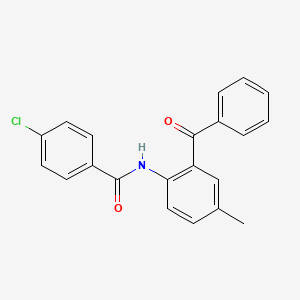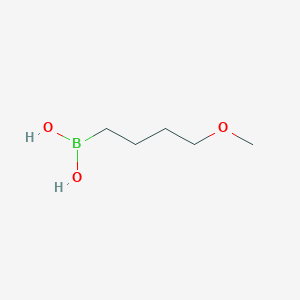
N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide, also known as MTHQ, is a novel chemical compound that has gained significant attention in the field of scientific research. MTHQ is a synthetic molecule that belongs to the class of quinazoline derivatives. It has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
- Harrison et al. (2001) developed a water-soluble neurokinin-1 receptor antagonist that is effective in pre-clinical tests for emesis and depression, highlighting its potential in neuropharmacology (Harrison et al., 2001).
Antitumor Activity
- Muhammad et al. (2017) synthesized new morpholinylchalcones with significant in vitro antitumor activity against lung cancer and hepatocellular carcinoma cell lines, providing a basis for cancer research (Muhammad et al., 2017).
- Al-Suwaidan et al. (2016) discovered 3-benzyl-4(3H)quinazolinone analogues with broad-spectrum antitumor activity, indicating potential for chemotherapy (Al-Suwaidan et al., 2016).
Antimicrobial and Anticonvulsant Activities
- Rajasekaran et al. (2013) synthesized thioxoquinazolinone derivatives showing antimicrobial and anticonvulsant activities, suggesting their utility in infectious diseases and neurology (Rajasekaran et al., 2013).
Psychotropic Activity
- Zablotskaya et al. (2013) synthesized compounds with psychotropic in vivo, anti-inflammatory in vivo, and selective cytotoxic effects, underscoring their significance in neuroscience and oncology (Zablotskaya et al., 2013).
Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases
- Riadi et al. (2021) developed a quinazolinone-based derivative showing potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, useful in cancer therapy (Riadi et al., 2021).
DNA Cleavage and Cytotoxic Studies
- Yernale and Hire Mathada (2014) conducted studies on Schiff base ligand and its metal complexes for antimicrobial, DNA cleavage, and cytotoxic activities, relevant in biochemistry and pharmacology (Yernale & Hire Mathada, 2014).
Antileishmanial Activity
- Süleymanoğlu et al. (2018) researched 1,2,4-triazole derivatives with morpholine for their antileishmanial activities, important in parasitology and tropical medicine (Süleymanoğlu et al., 2018).
Inhibitors of Mycobacterium Tuberculosis
- Marvadi et al. (2019) synthesized novel morpholine, thiomorpholine and N-substituted piperazine coupled dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis, contributing to the fight against tuberculosis (Marvadi et al., 2019).
Eigenschaften
IUPAC Name |
N-morpholin-4-yl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-13(17-18-7-9-22-10-8-18)5-6-19-14(21)11-3-1-2-4-12(11)16-15(19)23/h1-4H,5-10H2,(H,16,23)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCWILPKBFOJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate](/img/structure/B2943077.png)
![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2943078.png)




![(E)-2-(2-Chlorophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2943084.png)
![N-(1-cyanocyclopropyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2943087.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2943089.png)
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943090.png)
![1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2943091.png)

![4-[(Cyclopentylamino)methyl]benzoic acid](/img/structure/B2943093.png)
